

# Physicochemical Properties of Kefiran from Different Milk Sources: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Kefiran

Cat. No.: B608327

[Get Quote](#)

## Abstract

**Kefiran**, the primary exopolysaccharide (EPS) from kefir grains, is a water-soluble biopolymer with significant potential in the food, pharmaceutical, and biomedical sectors. Its physicochemical properties, which dictate its functional behavior and application suitability, are profoundly influenced by the milk substrate used for fermentation. This technical guide provides an in-depth analysis of the key physicochemical characteristics of **kefiran** derived from various milk sources, including cow, goat, ewe (sheep), and buffalo milk. It consolidates quantitative data on production yield, molecular weight, monosaccharide composition, thermal stability, rheological behavior, and antioxidant activity. Detailed experimental methodologies for **kefiran** extraction and characterization are presented to aid researchers in their study design. This document serves as a core resource for researchers, scientists, and drug development professionals seeking to understand and leverage the tunable properties of **kefiran** for specific applications.

## Introduction

Kefir is a fermented milk beverage produced through the symbiotic fermentation of milk by kefir grains, which are a complex consortium of bacteria and yeasts embedded in a polysaccharide matrix<sup>[1][2]</sup>. This matrix is primarily composed of a water-soluble exopolysaccharide known as **kefiran**<sup>[1]</sup>. Structurally, **kefiran** is a heteropolysaccharide consisting of approximately equal amounts of D-glucose and D-galactose monosaccharides<sup>[1][3][4][5]</sup>.

The unique properties of **kefir**, such as its ability to act as a thickener, emulsifier, and gelling agent, have made it a subject of interest in the food industry[1][6]. Beyond its food applications, **kefir** exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory effects, positioning it as a valuable biopolymer for biomedical and pharmaceutical applications like drug delivery and tissue engineering[6][7][8].

However, the functional properties of **kefir** are not static. They are significantly modulated by the composition of the fermentation medium—namely, the type of milk used. Milk from different species (e.g., cow, goat, sheep, buffalo, camel) varies in its content of proteins, fats, lactose, and micronutrients[2][9]. These differences influence the microbial dynamics within the kefir grains, which in turn affects the yield, structure, and resulting physicochemical properties of the secreted **kefir**[7][10]. This guide provides a comparative overview of these properties based on the milk source.

## Experimental Methodologies

The characterization of **kefir** involves a series of standardized and advanced analytical techniques. The choice of extraction method is particularly critical as it directly impacts the final yield, purity, and molecular integrity of the polysaccharide[10][11].

## Kefir Extraction and Purification

Several methods have been established for the extraction of **kefir** from kefir grains, primarily using green techniques with hot water[11]. The most common protocols involve variations in temperature and the use of physical aids like ultrasound.

### Protocol 1: Cold Water Extraction[10]

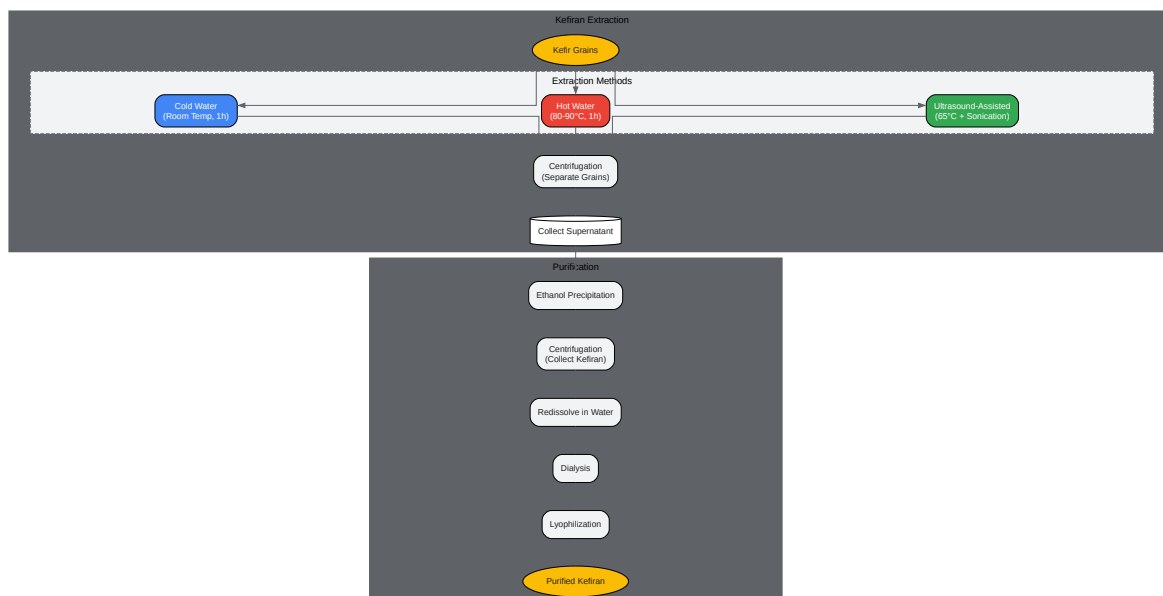
- Kefir grains are suspended in distilled water at a 1:10 (w/v) ratio.
- The suspension is subjected to magnetic stirring at room temperature for 1 hour.
- The grains are separated by centrifugation, and the supernatant containing the dissolved **kefir** is collected.
- The supernatant is typically subjected to precipitation with cold ethanol, followed by dialysis and lyophilization to obtain the purified **kefir** powder.

## Protocol 2: Hot Water Extraction[10][11]

- Kefir grains are washed and suspended in distilled water (e.g., 1:10 w/v).
- The suspension is heated in a water bath to temperatures ranging from 80°C to 90°C for a duration of 30 minutes to 1 hour, with continuous stirring[10][11].
- After heating, the mixture is cooled and centrifuged (e.g., 18,300×g for 20 min) to pellet the grains and cellular debris[11].
- The supernatant is collected, and proteins may be precipitated using trichloroacetic acid (TCA)[11].
- The **kefiran** is then precipitated from the clarified supernatant using cold ethanol (typically 2 volumes).
- The precipitate is recovered, redissolved in water, dialyzed extensively against distilled water, and finally lyophilized.

## Protocol 3: Ultrasound-Assisted Extraction[10]

- This method is a modification of the hot water extraction.
- Grains are suspended in water (1:10 w/v) and heated to a milder temperature, such as 65°C.
- During heating, the suspension is simultaneously treated with ultrasonication for a defined period.
- Subsequent purification steps (centrifugation, precipitation, lyophilization) are similar to the hot water extraction method.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for **kefir** extraction and purification.

## Molecular Weight Determination

The molecular weight (Mw) and its distribution are critical parameters influencing the rheological and biological properties of **kefir**.

- Method: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is the standard technique. A solution of purified **kefir** is passed through a column packed with a porous gel. Larger molecules elute faster than smaller ones. The elution time is compared to that of known molecular weight standards (e.g., pullulan or dextran) to determine the Mw<sup>[11][12]</sup>.

## Monosaccharide Composition Analysis

This analysis confirms the primary sugar constituents of **kefiran** and their molar ratios.

- Method: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is commonly used[1][3].
  - Hydrolysis: The polysaccharide is first hydrolyzed into its constituent monosaccharides, typically using an acid like trifluoroacetic acid (TFA).
  - Chromatography: The hydrolyzed sample is injected into an HPLC system equipped with a carbohydrate analysis column.
  - Detection & Quantification: The separated monosaccharides are detected by an RI detector. The retention times are compared to those of pure monosaccharide standards (glucose, galactose, etc.) for identification, and the peak areas are used for quantification[1].

## Thermal Analysis

Thermal properties indicate the stability of **kefiran** at different temperatures, which is crucial for processing applications.

- Method: Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions. A small amount of the lyophilized **kefiran** is heated at a constant rate in a controlled atmosphere. The resulting thermogram reveals endothermic and exothermic peaks corresponding to events like melting ( $T_m$ ) and degradation ( $T_d$ )[10][13].

## Rheological Analysis

Rheological measurements describe the flow behavior and viscosity of **kefiran** solutions.

- Method: A rheometer or viscometer is used to measure the apparent viscosity of **kefiran** solutions at varying shear rates. This determines whether the solution exhibits Newtonian (viscosity is constant) or non-Newtonian (e.g., pseudoplastic or shear-thinning) behavior[9][14][15].

## Antioxidant Activity Assays

These in vitro assays evaluate the capacity of **kefiran** to scavenge free radicals.

- Methods: Common assays include:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of **kefiran** to donate a hydrogen atom to the stable DPPH radical, causing a color change.
  - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to DPPH, it measures the scavenging of the ABTS radical cation[7][16].
  - FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of **kefiran** to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ )[7].

## Comparative Physicochemical Properties of Kefiran

The choice of milk profoundly alters the characteristics of the resulting **kefiran**. The following sections and tables summarize the available data, comparing **kefiran** from cow, goat, ewe (sheep), and buffalo milk.

### Production Yield

**Kefiran** yield is highly dependent on both the milk source and the extraction method. Hot water and ultrasound-assisted methods generally provide significantly higher yields than cold water extraction[10].

Milk Source	Extraction Method	Yield (%)	Reference(s)
Cow	Cold Water (I)	~0.3% (Value interpolated)	<a href="#">[10]</a>
Hot Water (II)	3.04 ± 0.01	<a href="#">[10]</a>	
Ultrasound-Assisted (III)	4.79 ± 0.01	<a href="#">[10]</a> <a href="#">[17]</a>	
Buffalo	Cold Water (I)	0.48 ± 0.05	<a href="#">[10]</a>
Hot Water (II)	2.80 ± 0.01	<a href="#">[10]</a>	
Ultrasound-Assisted (III)	2.81 ± 0.02	<a href="#">[10]</a>	
Goat	Cold Water (I)	0.15 ± 0.02	<a href="#">[10]</a>
Hot Water (II)	2.80 ± 0.01	<a href="#">[10]</a>	
Ultrasound-Assisted (III)	2.75 ± 0.01	<a href="#">[10]</a>	
Ewe	Fermented Milk EPS	300 ± 15 (mg/L)	<a href="#">[7]</a> <a href="#">[9]</a>
Cow	Fermented Milk EPS	360 ± 24 (mg/L)	<a href="#">[7]</a>
Goat	Fermented Milk EPS	380 ± 36 (mg/L)*	<a href="#">[7]</a>

\*Note: Yields in mg/L are for the total EPS released into the fermented milk, not extracted from grains, and are thus not directly comparable to the percentage yields.

## Molecular Weight (Mw)

The molecular weight of **kefir** varies over a wide range, from hundreds to thousands of kilodaltons (kDa). This variation is attributed more to the extraction conditions and fermentation parameters than to the milk source itself, although direct comparative studies are limited[\[11\]](#) [\[14\]](#)[\[18\]](#). Harsher extraction conditions can lead to polymer degradation and lower Mw.

Kefiran Source / Condition	Molecular Weight (Mw)	Reference(s)
General Range	~10 <sup>6</sup> Da	[3]
Portuguese Kefir Grains	534 kDa	[15]
From <i>L. kefiranofaciens</i>	1.5 x 10 <sup>5</sup> Da	[18]
Extraction Method 1	~3000 kDa	[11]
Dependent on Extraction	2.4 x 10 <sup>3</sup> - 1.5 x 10 <sup>4</sup> kDa	[11][14]

## Monosaccharide Composition

While traditionally defined by a glucose-to-galactose ratio of ~1:1, recent studies show that this ratio can vary and that other monosaccharides may be present, particularly in the EPS released into the milk[7]. This variation is a key distinction between **kefiran** from different milk substrates.

Milk Source (EPS from)	Monosaccharide Composition	Molar Ratio (approx.)	Reference(s)
General (from Grains)	Glucose, Galactose	1:1	[1][4]
General (from Grains)	Glucose, Galactose	1.0 : 0.4	[3]
General (from Grains)	Glucose, Galactose	0.94 : 1.1	[14]
Fermented Cow Milk	Glucose, Galactose, Rhamnose	0.08 : 1 : 0.05	[7]
Fermented Ewe Milk	Trehalose, Glucose, Galactose, Rhamnose	0.07 : 0.09 : 1 : 0.05	[7]
Fermented Goat Milk	Trehalose, Glucose, Galactose, Rhamnose	0.08 : 0.09 : 1 : 0.09	[7]

## Thermal Properties

**Kefiran** is a highly thermostable polymer. DSC analyses show that both the milk source and the extraction method influence its melting (T<sub>m</sub>) and degradation (T<sub>d</sub>) temperatures[10][13]. In



general, all tested **kefir** samples exhibit high degradation temperatures, making them suitable for processes involving heat treatment[13].

Milk Source	Extraction Method	Melting Temp. (Tm) (°C)	Degradation Temp. (Td) (°C)	Reference(s)
Cow	Cold Water (I)	95.7	263.6	[10]
Hot Water (II)	109.1	277.5	[10]	
Ultrasound-Assisted (III)	124.8	284.2	[10]	
Buffalo	Cold Water (I)	91.7	272.9	[10]
Hot Water (II)	162.2	294.8	[10]	
Ultrasound-Assisted (III)	114.7	289.4	[10]	
Goat	Cold Water (I)	100.9	353.8	[10][13]
Hot Water (II)	113.8	272.4	[10]	
Ultrasound-Assisted (III)	109.9	267.3	[10]	

## Rheological Properties (Viscosity & Solubility)

**Kefiran** is known for its water solubility[1][8]. Its solutions can exhibit different flow behaviors. The viscosity of the final kefir beverage is also influenced by the milk type. Studies have reported lower apparent viscosities in kefirs made from ewe's and goat's milk compared to cow's milk[9]. Kefirs produced from mixtures of mare's milk with goat or sheep milk showed greater firmness, consistency, and higher viscosity index values than those from pure mare's milk[19][20].

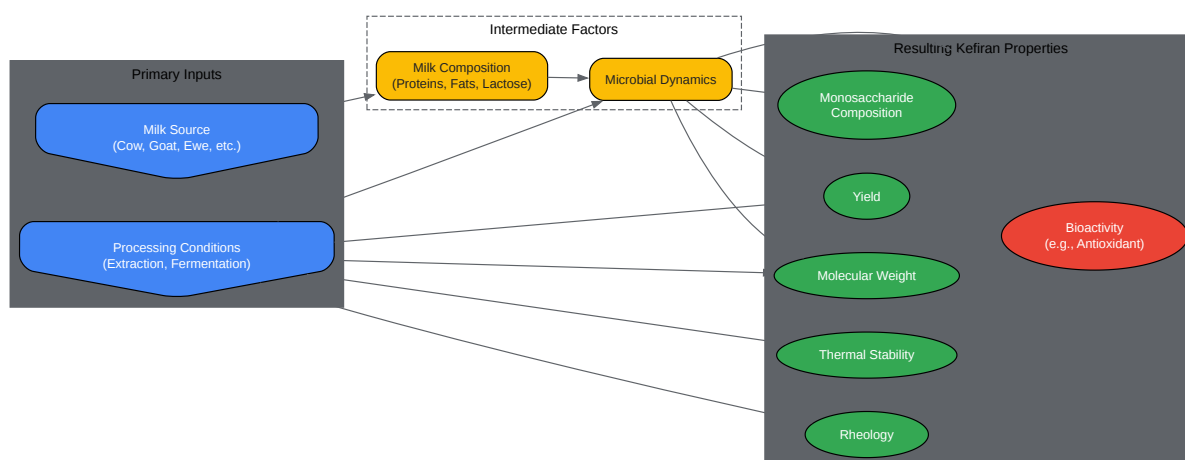
## Antioxidant Potential

The antioxidant activity of **kefir**-containing products is a significant area of research. The milk substrate plays a crucial role in the final antioxidant capacity of the fermented product and its isolated EPS.

Milk Source	Finding	Reference(s)
Cow	EPS showed higher antioxidant activity than other milk types.	<a href="#">[7]</a>
Goat	Kefir showed the highest antioxidant capacity in one study.	<a href="#">[21]</a>
Sheep (Ewe)	Sheep's milk and kefir drinks had higher antioxidant activity than cow's milk products.	<a href="#">[16]</a>
General	Antioxidant properties depend on the substrate, fermentation, and storage time.	<a href="#">[22]</a>

## Visualizations and Logical Relationships

Understanding the interplay between the milk source, processing, and final properties is key for targeted applications.



[Click to download full resolution via product page](#)

**Caption:** Logical flow of factors influencing the final properties of **kefir**.

## Discussion and Future Perspectives

The evidence strongly indicates that the physicochemical properties of **kefir** are not universal but are instead a function of both the milk substrate and the processing conditions. The differences in protein, fat, and native sugar content across milk from cows, goats, ewes, and buffaloes directly influence the metabolic activity of the kefir grain microbiota[7][21]. This leads to variations in the amount and even the chemical structure of the exopolysaccharide produced, as seen in the differing monosaccharide compositions[7].

For researchers and drug development professionals, this variability is not a limitation but an opportunity. By selecting a specific milk source and extraction protocol, one can potentially tailor the properties of **kefir** for a desired application. For instance:

- **High Molecular Weight Kefir**: For applications requiring high viscosity or robust hydrogel formation (e.g., in tissue engineering scaffolds), milder extraction conditions might be preferable to preserve the polymer's size[11][14].
- **Enhanced Bioactivity**: To obtain **kefir** with superior antioxidant properties, fermenting with cow's or sheep's milk may be advantageous[7][16].
- **High Yield**: For bulk production, using cow's milk with an ultrasound-assisted extraction method appears to be the most efficient approach[10].

Future research should focus on direct, side-by-side comparisons of **kefir** produced from a wider variety of milk, including camel and mare milk, under identical and controlled fermentation and extraction conditions. This would eliminate confounding variables and provide a clearer picture of the substrate's true impact. Furthermore, linking specific structural variations (e.g., glucose:galactose ratio, degree of branching, molecular weight) to functional outcomes (e.g., specific immunomodulatory or prebiotic effects) will be crucial for advancing the targeted use of this versatile biopolymer.

## Conclusion

The milk source is a critical determinant of the physicochemical properties of **kefir**. Variations in yield, monosaccharide composition, thermal stability, and antioxidant activity are evident when comparing **kefir** derived from cow, goat, ewe, and buffalo milk. These differences are primarily driven by the unique composition of each milk type and its influence on the symbiotic culture of the kefir grains, as well as by the chosen extraction methodology. A thorough understanding of these relationships is essential for harnessing the full potential of **kefir** as a functional ingredient in the food, pharmaceutical, and biomedical industries, allowing for the selection of an optimal milk source to produce a biopolymer with tailored properties for specific, high-value applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Kefir - Wikipedia [en.wikipedia.org]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. Kefiran | DMJ Biotech [kefir.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Prospects of kefiran as a food-derived biopolymer for agri-food and biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02810J [pubs.rsc.org]
- 9. Comparison of Milk Kefirs Obtained from Cow's, Ewe's and Goat's Milk: Antioxidant Role of Microbial-Derived Exopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Kefiran Exopolysaccharide Extraction on Its Applicability for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Three Extraction Methods on the Physicochemical Properties of Kefirans Isolated from Three Types of Animal Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of Kefiran from Different Milk Sources: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608327#physicochemical-properties-of-kefiran-from-different-milk-sources]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)